B1577498 Chicken CATH-2

Chicken CATH-2

Cat. No.: B1577498
Attention: For research use only. Not for human or veterinary use.
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Description

Chicken CATH-2 is a host defense peptide (HDP) belonging to the cathelicidin family, identified as a key component of the innate immune system in chickens . This peptide demonstrates potent, broad-spectrum antimicrobial activity against a range of pathogens, including Gram-negative and Gram-positive bacteria and fungi . Its mechanism of action involves multiple targets, primarily through electrostatic interactions with negatively charged microbial membranes, leading to membrane permeabilization and cell death . Beyond its direct antimicrobial effects, CATH-2 possesses significant immunomodulatory capacities that optimize the innate immune response and enhance adaptive immunity . Research shows it increases the surface expression of antigen presentation markers (MHC-II and MRC1) on chicken monocytes and macrophages . It also promotes the activation of the NLRP3 inflammasome in macrophages, leading to caspase-1 activation and the secretion of mature IL-1β, a process mediated by K+ efflux and cathepsin B . The core bioactive region is located within the N-terminal fragment, and novel analogs like C2-2 and DP1 are being designed to enhance its antimicrobial potency against multidrug-resistant (MDR) pathogens like E. coli while reducing cytotoxicity . This makes this compound a promising template for developing novel therapeutic alternatives to conventional antibiotics . The product is supplied as a lyophilized powder with a purity of >95% by HPLC. Its sequence is H-Arg-Phe-Gly-Arg-Phe-Leu-Arg-Lys-Ile-Arg-Arg-Phe-Arg-Pro-Lys-Val-Thr-Ile-Thr-Ile-Gln-Gly-Ser-Ala-Arg-Phe-NH2 (C-terminal amidation) with a molecular weight of 3206.9 Da . It is soluble in dilute acid and physiological buffers. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Antimicrobial

sequence

RFGRFLRKIRRFRPKVTITIQGSARFG

Origin of Product

United States

Chicken Cathelicidin 2 Cath 2 : Biological Context and Structural Basis of Function

Endogenous Expression and Localization in Avian Tissues

Chicken CATH-2 is constitutively produced by bone marrow cells, specifically those of the heterophil lineage. usda.gov Research has consistently shown that CATH-2 is exclusively found in and produced by heterophils, the avian equivalent of mammalian neutrophils. infectionandimmunity.nlresearchgate.netnih.govuu.nluu.nl Upon stimulation, such as by lipopolysaccharides (LPS), heterophils release the mature CATH-2 peptide from their granules. researchgate.netnih.gov

While the primary production site is the bone marrow, the expression of CATH-2 mRNA and the presence of CATH-2-expressing heterophils are observed in a wide array of tissues throughout the chicken's body. usda.govplos.orgnih.gov This broad distribution ensures its availability at strategic locations to combat potential infections. nih.gov High expression levels are noted in immune organs like the bone marrow and bursa of Fabricius. plos.orgnih.govmdpi.com The peptide is also found in mucosal tissues of the digestive, respiratory, and urogenital tracts. researchgate.netmdpi.com

Table 1: Tissue Distribution of this compound This interactive table summarizes the primary locations where CATH-2 or its mRNA has been detected.

Tissue/Organ Expression Level/Presence Reference(s)
Bone Marrow Primary site of production; high expression plos.orgnih.govmdpi.compnas.org
Heterophils Exclusive cellular source infectionandimmunity.nlresearchgate.netnih.govuu.nl
Bursa of Fabricius High expression, particularly in early post-hatch stages infectionandimmunity.nlresearchgate.netnih.govmdpi.com
Spleen Present; expression decreases after hatch infectionandimmunity.nlnih.govpnas.org
Lung Present; expression can be biphasic, peaking post-hatch nih.govpnas.org
Gastrointestinal Tract Present (e.g., small intestine, cecum, cecal tonsils) infectionandimmunity.nlresearchgate.netuu.nlmdpi.comsci-hub.box
Urogenital Tract Present researchgate.netmdpi.com

Structural Features Influencing Biological Activity

The biological functions of CATH-2 are intrinsically linked to its specific three-dimensional structure. plos.org

Like many antimicrobial peptides, CATH-2 is characterized by its amphipathic and α-helical structure. frontiersin.orgnih.govnih.gov While largely unstructured in aqueous solutions, it adopts an α-helical conformation in membrane-mimicking environments. mdpi.comresearchgate.net This amphipathic nature, which results in distinct hydrophilic and hydrophobic faces, is a critical feature for its antimicrobial action, facilitating interaction with and disruption of microbial membranes. frontiersin.orgasm.org The peptide is composed of two α-helices connected by a hinge region. frontiersin.orgnih.govnih.gov

Specific amino acids and motifs within the CATH-2 sequence are crucial for its activity. A defining feature is a proline residue at position 14, which induces a pronounced kink or bend, effectively dividing the peptide into its two helical segments. plos.orgmdpi.comnih.govresearchgate.net This proline-induced hinge is vital for both the peptide's antibacterial and immunomodulatory functions. plos.orgnih.gov Studies have shown that substituting this proline with another amino acid, such as leucine, significantly diminishes its antibacterial and hemolytic activity. nih.gov

The N-terminal region of CATH-2 is a highly cationic and amphipathic segment that exhibits potent and rapid antibacterial activity with low toxicity to host cells. nih.gov Furthermore, aromatic amino acid residues, like phenylalanine, play a pivotal role in the peptide's ability to neutralize endotoxins such as LPS. plos.org Substituting phenylalanine with tryptophan has been shown to enhance this endotoxin-neutralizing capacity. plos.org

Table 2: Key Structural Elements of this compound and Their Function This interactive table details the significance of specific structural features.

Structural Element Description Functional Significance Reference(s)
Amphipathic α-helix Forms a structure with separate hydrophobic and hydrophilic faces in membranes. Essential for membrane interaction and antimicrobial activity. frontiersin.orgnih.govresearchgate.net
Proline-14 Kink A proline residue creates a distinct bend between the two helical segments. Crucial for antibacterial activity and immunomodulatory functions. plos.orgmdpi.comnih.govresearchgate.net
N-terminal Segment The highly cationic and amphipathic first helical region (residues 1-15). Responsible for potent and rapid bacterial killing. nih.gov
Aromatic Residues Amino acids such as Phenylalanine (Phe). Important for neutralizing bacterial endotoxins (LPS). plos.org

Amphipathicity and Helical Conformation

Comparative Analysis with Other Avian and Mammalian Cathelicidins

The cathelicidin (B612621) family is diverse across species. usda.govuu.nl Unlike many mammalian cathelicidins that adopt a variety of structural conformations, avian cathelicidins, including CATH-2, are predominantly α-helical. mdpi.com Within the chicken's own arsenal (B13267) of cathelicidins, CATH-2 has very low sequence homology to CATH-1 and CATH-3, with the mature peptide sharing less than 10% identity. plos.orgnih.gov This suggests a significant evolutionary divergence in their antimicrobial domains despite being part of the same family. Phylogenetic analyses cluster avian cathelicidins into three distinct clades: CATH1/3, CATH2, and CATH-B1. mdpi.comresearchgate.net

Despite sequence differences, functional parallels exist. CATH-2 shares immunomodulatory capabilities with the well-studied human cathelicidin LL-37. nih.gov For example, CATH-2 can induce the production of chemokines and neutralize the inflammatory effects of LPS in human and mouse cells, indicating its functions are not strictly species-specific. nih.govplos.orgnih.gov In an evolutionary context, avian cathelicidins show more sequence similarity to mammalian neutrophilic granule protein (NGP)-like cathelicidins than to other types, suggesting they may share a common ancestor. usda.govuu.nl

Table 3: Mentioned Compounds

Compound Name Abbreviation/Synonym
Chicken Cathelicidin-1 CATH-1
Chicken Cathelicidin-2 CATH-2, Fowlicidin-2, CMAP27
Chicken Cathelicidin-3 CATH-3
Chicken Cathelicidin-B1 CATH-B1
Human Cathelicidin LL-37
Lipopolysaccharide LPS
Leucine Leu
Proline Pro
Phenylalanine Phe
Tryptophan Trp
Interleukin-1 beta IL-1β
Interleukin-6 IL-6
Interleukin-10 IL-10
Tumor Necrosis Factor alpha TNF-α

Unique Aspects of this compound

Chicken Cathelicidin-2 (CATH-2), a host defense peptide (HDP) integral to the avian innate immune system, exhibits several distinctive properties that set it apart from other cathelicidins, including the well-studied human cathelicidin LL-37. nih.govasm.org These unique characteristics pertain to its structure, its function under physiological conditions, and its multifaceted immunomodulatory activities, which are notably not restricted by species barriers. nih.govresearchgate.net

A primary distinguishing feature of CATH-2 is its robust antimicrobial efficacy under physiological salt conditions, a trait not universally shared by other cathelicidins which often lose activity in such environments. asm.org Structurally, CATH-2 is a 26-amino-acid peptide characterized by a proline-induced kink in its central region. asm.orgplos.org This "hinge" is critical to both its antibacterial and immunomodulatory functions, giving the peptide a distinct three-dimensional conformation. plos.org

One of the most significant and unique functions of CATH-2 is its capacity for "immunogenically silent" killing of pathogenic bacteria. asm.orgasm.org Research on its activity against Pseudomonas aeruginosa and Escherichia coli has shown that CATH-2 not only effectively kills the bacteria but simultaneously prevents the release of inflammatory mediators. asm.orgasm.org For instance, CATH-2 significantly reduced P. aeruginosa-induced production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophage assays, a stark contrast to human LL-37 and other peptides which did not inhibit this inflammatory response. asm.org This dual action of microbial killing and inflammation suppression is a key unique property.

Furthermore, CATH-2 demonstrates a distinct mechanism for modulating the host immune response to pathogen-associated nucleic acids. It strongly enhances DNA-induced activation of chicken and mammalian macrophages by forming complexes with DNA. aai.org These complexes are more readily taken up by macrophages (endocytosis), leading to the activation of Toll-like receptor 21 (TLR21) after CATH-2 is proteolytically degraded within the endosome, liberating the DNA. aai.org This specific pathway of enhancing DNA sensing and subsequent immune activation is a well-documented and unique aspect of its function. aai.org

CATH-2 also plays a specific role in activating the NLRP3 inflammasome, a multi-protein complex involved in the inflammatory response. It can act as a "second signal" for inflammasome activation in macrophages that have been primed, for example, by lipopolysaccharide (LPS). nih.govresearchgate.net This activation leads to the secretion of potent pro-inflammatory cytokines such as IL-1β. nih.govresearchgate.net This specific signaling role distinguishes it from many other antimicrobial peptides. The biological activities of CATH-2 have been extensively studied and have been shown to be effective across species, including in human, murine, and porcine cells, highlighting its non-species-specific nature. nih.govresearchgate.net

The table below summarizes the distinctive research findings related to this compound.

Unique AspectResearch FindingImplicationCitations
Immunogenically Silent Killing CATH-2 kills bacteria like P. aeruginosa while simultaneously inhibiting the host inflammatory response (e.g., TNF-α, IL-6 production) by macrophages.Potential to clear infection without causing excessive inflammatory damage. asm.org
Cross-Species Activity The immunomodulatory functions of CATH-2 are effective in avian, human, murine, and porcine cells.Broad potential for therapeutic development beyond veterinary applications. nih.govresearchgate.net
Enhanced DNA Sensing CATH-2 complexes with DNA, enhancing its uptake by macrophages and subsequent activation of TLR21.A specific mechanism for boosting innate immune response to bacterial DNA. aai.org
NLRP3 Inflammasome Activation Acts as a second signal to induce NLRP3 inflammasome activation in LPS-primed macrophages, leading to IL-1β secretion.A distinct role in modulating inflammatory signaling pathways. nih.govresearchgate.net
Structural Hinge Region A central proline-induced kink is crucial for its antibacterial and immunomodulatory activities.Structure is directly linked to its unique dual functions. asm.orgplos.org
Activity in Physiological Conditions Unlike many other HDPs, CATH-2 retains its potent antimicrobial activity under physiological salt concentrations.Higher potential for effective in vivo therapeutic action. asm.org

Antimicrobial Spectrum and Mechanisms of Action of Chicken Cath 2

Broad-Spectrum Antibacterial Activity

Chicken CATH-2 exhibits robust bactericidal effects against a diverse array of bacterial species. infectionandimmunity.nlasm.org Its activity extends to both Gram-negative and Gram-positive pathogens, including those that have developed resistance to multiple antibiotics. asm.orgplos.org

Efficacy Against Gram-Negative Bacterial Pathogens (e.g., Escherichia coli, Pseudomonas aeruginosa, Salmonella enterica)

CATH-2 demonstrates significant efficacy against several clinically relevant Gram-negative bacteria. Studies have shown that it rapidly kills Salmonella enterica serovar Enteritidis and Escherichia coli. asm.org The peptide's action against E. coli is characterized by its ability to bind to the bacterial membrane, leading to permeabilization and subsequent cell lysis. nih.gov Research has shown that CATH-2 can cause dose-dependent morphological changes in E. coli, including intracellular granulation at sub-inhibitory concentrations and membrane breakage at higher concentrations. nih.gov

Similarly, CATH-2 is effective against Pseudomonas aeruginosa, an opportunistic pathogen. asm.orgmdpi.com It has been shown to kill P. aeruginosa and inhibit the inflammatory response triggered by bacterial components like lipopolysaccharide (LPS). asm.org This dual action of killing the bacteria while neutralizing its inflammatory agents highlights the therapeutic potential of CATH-2. asm.org

Table 1: Minimum Inhibitory Concentrations (MICs) of CATH-2 against Gram-Negative Bacteria

Bacterial Strain MIC (µg/mL) Reference
Escherichia coli 2-8 frontiersin.org
Pseudomonas aeruginosa Not specified asm.orgmdpi.com
Salmonella enterica Not specified asm.org

Note: MIC values can vary depending on the specific strain and experimental conditions.

Efficacy Against Gram-Positive Bacterial Pathogens (e.g., Staphylococcus aureus)

The antibacterial activity of CATH-2 is not limited to Gram-negative bacteria; it is also potent against Gram-positive pathogens like Staphylococcus aureus. asm.orgmdpi.com The mechanism of action against Gram-positive bacteria involves direct interaction with the bacterial cell membrane. asm.org Live-imaging confocal microscopy has visualized CATH-2 binding to S. aureus, followed by membrane permeabilization and cell shrinkage. asm.org Further studies using transmission electron microscopy have revealed that CATH-2 induces significant morphological changes in the bacterial membrane and internal structures. asm.org Isothermal titration calorimetry and competition assays have confirmed that CATH-2 interacts directly with lipoteichoic acid and cardiolipin (B10847521), components of the Gram-positive bacterial cell envelope. asm.org

Activity Against Multidrug-Resistant (MDR) Bacterial Strains

A critical aspect of CATH-2's potential is its effectiveness against multidrug-resistant (MDR) bacteria. asm.org Research has demonstrated its activity against MDR strains of P. aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA). asm.orgnih.gov The antibacterial action of chicken CATHs appears to be independent of the mechanisms that confer resistance to classical antibiotics. plos.org This suggests that CATH-2 could be a valuable tool in combating infections caused by these difficult-to-treat pathogens. nih.gov Studies have also explored the development of novel antimicrobial peptides based on the CATH-2 structure to enhance activity against MDR E. coli. frontiersin.orgresearchgate.netnih.govnih.gov

Antifungal Activity (e.g., Candida albicans)

In addition to its antibacterial properties, this compound exhibits significant antifungal activity. iscabiochemicals.comlifescienceproduction.co.uk Its efficacy against the opportunistic fungal pathogen Candida albicans has been a particular focus of study. nih.govuu.nloup.com

Live-cell imaging has shown that CATH-2 kills C. albicans rapidly, within 5 minutes, by inducing permeabilization of the cell membrane. nih.govuu.nl This is accompanied by an expansion of the vacuole. nih.govuu.nl The fungicidal activity of CATH-2 is independent of the fungal cell's energy status. nih.govuu.nl Electron microscopy has revealed that CATH-2 disrupts the integrity of both the cell membrane and the nuclear envelope of C. albicans. nih.govuu.nl Flow cytometry analysis has further indicated that CATH-2 can cause a significant decrease in the cell size of C. albicans. nih.govresearchgate.net Colony count assays have determined the minimal fungicidal concentration (MFC) of CATH-2 against C. albicans to be 2.5 μM, demonstrating complete killing of the yeast cells at this concentration. nih.gov

**Table 2: Minimal Fungicidal Concentration (MFC) of CATH-2 against *Candida albicans***

Fungal Strain MFC (µM) Reference
Candida albicans 2.5 nih.gov

Mechanisms of Antimicrobial Action

The primary mechanism by which this compound exerts its antimicrobial effects is through direct interaction with and disruption of microbial cell membranes. infectionandimmunity.nlnih.gov This interaction is facilitated by the peptide's physicochemical properties.

Bacterial Membrane Interaction and Permeabilization

The net positive charge and amphipathic nature of CATH-2 are crucial for its strong interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. nih.govasm.org This initial binding is followed by the permeabilization of the membrane. nih.govasm.org

For Gram-negative bacteria like E. coli, CATH-2 has been observed to localize at the membrane, leading to the influx of molecules like propidium (B1200493) iodide, which indicates membrane permeabilization. nih.gov At concentrations at or above the minimal bactericidal concentration (MBC), CATH-2 causes disruption of membrane integrity. asm.org

In the case of Gram-positive bacteria such as S. aureus, CATH-2 directly binds to the bacteria, leading to membrane permeabilization and subsequent cell shrinkage. asm.org Even at sub-bactericidal concentrations, the peptide can perturb the bacterial membrane and enter the cell. asm.org

At sub-minimal inhibitory concentrations (sub-MIC), CATH-2 has been shown to translocate across the bacterial membrane without causing immediate visible permeabilization, leading to intracellular effects such as the clustering of ribosomes and changes in DNA localization. infectionandimmunity.nlasm.org However, at higher concentrations, the primary mode of action is the extensive disruption of the membrane, leading to cell lysis. nih.gov

Interaction with Intracellular Components and Cellular Processes

While membrane disruption is a key feature of Chicken Cathelicidin-2 (CATH-2), evidence suggests its antimicrobial activity extends to intracellular targets. At sub-minimal bactericidal concentrations (sub-MBCs), CATH-2 can penetrate the bacterial membrane and interact with internal components. nih.govnih.gov

Transmission electron microscopy has revealed that CATH-2 can induce morphological changes within bacteria, including the clustering of ribosomal structures. nih.govasm.org This suggests that CATH-2 may interfere with protein synthesis, a critical cellular process. Some studies on cathelicidins in general support the idea that they can block nucleic acid and protein synthesis. sci-hub.box

Furthermore, some cathelicidins have been shown to interact with bacterial DNA. escholarship.orgnih.govmdpi.com For instance, studies on goat-derived cathelicidins, including a CATH-2 ortholog, demonstrated their ability to bind to bacterial genomic DNA, potentially inhibiting replication and translation. mdpi.com While direct evidence for CATH-2's impact on nucleic acid synthesis is still emerging, its ability to enter the cell and associate with crucial machinery like ribosomes points to a multi-faceted mechanism of action that goes beyond simple membrane permeabilization. nih.govasm.orgescholarship.org

Binding to Specific Microbial Molecules

This compound demonstrates a strong affinity for specific molecules on the microbial surface, which is crucial for its antimicrobial and immunomodulatory functions. mdpi.comfrontiersin.org

Lipopolysaccharide (LPS) : CATH-2 effectively binds to and neutralizes lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. mdpi.comfrontiersin.orgresearchgate.netplos.org This interaction is a key part of its mechanism for killing Gram-negative bacteria and also for dampening the host inflammatory response to infection. mdpi.comasm.org The binding of CATH-2 to LPS can inhibit the activation of Toll-like receptor 4 (TLR4), a host cell receptor that recognizes LPS and triggers an inflammatory cascade. mdpi.comfrontiersin.org Studies have shown that CATH-2 can neutralize LPS even when it is already bound to LPS-binding protein (LBP) and can reduce the concentration of LPS on the host cell surface. frontiersin.org However, the ability to neutralize LPS is not solely dependent on binding affinity, as some truncated CATH-2 analogs with high LPS affinity lack neutralizing capacity. plos.org

Lipoteichoic Acid (LTA) : In Gram-positive bacteria, CATH-2 interacts with lipoteichoic acid (LTA). nih.govnih.govasm.org Isothermal titration calorimetry (ITC) and competition assays have confirmed a direct binding interaction between CATH-2 and LTA. nih.govasm.org This binding is thought to be an initial step in the peptide's attack on Gram-positive bacteria. nih.gov By binding to LTA, CATH-2 can inhibit the activation of Toll-like receptor 2 (TLR2) on host cells, thereby modulating the inflammatory response. asm.org

Cardiolipin : CATH-2 also directly binds to cardiolipin, a phospholipid found in bacterial membranes. nih.govnih.govasm.org ITC analysis has demonstrated this interaction, suggesting that cardiolipin could be one of the initial targets for CATH-2 on the bacterial surface. nih.govasm.org

The binding affinities of CATH-2 for these microbial molecules have been quantified in some studies:

Binding Affinity of this compound to Microbial Molecules

MoleculeDissociation Constant (Kd)Source
Lipoteichoic Acid (LTA)2.15 ± 1.15 nM asm.org
Cardiolipin72.1 ± 57.1 nM asm.org

Immunomodulatory Functions of Chicken Cath 2

Modulation of Host Inflammatory Responses

Chicken CATH-2 demonstrates a complex and context-dependent ability to modulate the host's inflammatory cascade. This involves a delicate balance of stimulating and suppressing various components of the immune response to effectively clear pathogens while preventing excessive and damaging inflammation.

Regulation of Pro-inflammatory Cytokine Expression

The influence of CATH-2 on the expression of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), is multifaceted. In some contexts, CATH-2 can induce the release of these cytokines. For instance, it has been shown to induce IL-1β release from murine macrophages and increase IL-6 expression in certain cell lines. mdpi.com However, a significant body of research highlights its anti-inflammatory role by inhibiting the production of these same cytokines when induced by bacterial components like lipopolysaccharide (LPS). plos.orgnih.govplos.org

In studies using a chicken macrophage cell line (HD11), CATH-2 efficiently inhibited IL-1β production induced by different sources of LPS. plos.orgnih.govplos.orgnih.gov Similarly, when murine peritoneal macrophages were primed with CATH-2 before infection with avian pathogenic E. coli (APEC), the production of IL-1β and IL-6 was significantly reduced. mdpi.comx-mol.netresearchgate.net This inhibitory effect extends to human peripheral blood mononuclear cells (PBMCs), where CATH-2 was found to inhibit LPS-induced production of TNF-α and IL-6. nih.govplos.org Interestingly, in LPS-primed macrophages, CATH-2 can act as a second signal to promote the secretion of mature IL-1β without affecting the secretion of IL-6 or TNF-α. researchgate.netnih.govnih.gov This dual role suggests that the effect of CATH-2 on pro-inflammatory cytokines is highly dependent on the specific immune context and the presence of other stimuli.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression

Cell Type Stimulus Cytokine Observed Effect Reference
Murine Macrophages CATH-2 IL-1β Induction mdpi.com
Murine Macrophages CATH-2 IL-6 Induction mdpi.com
Chicken Macrophage Cell Line (HD11) LPS IL-1β Inhibition plos.orgnih.govnih.gov
Murine Peritoneal Macrophages APEC IL-1β, IL-6 Reduction mdpi.comx-mol.net
Human PBMCs LPS TNF-α, IL-6 Inhibition nih.govplos.org
LPS-primed Murine Macrophages CATH-2 IL-1β Secretion researchgate.netnih.govnih.gov
LPS-primed Murine Macrophages CATH-2 IL-6, TNF-α No Effect researchgate.netnih.govnih.gov
Chicken Ileal Explants Lipoteichoic Acid (LTA) IL-6 Alleviation of LTA-induced elevation researchgate.netnih.gov

Induction of Chemokine Production

In contrast to its often-suppressive effect on pro-inflammatory cytokines, CATH-2 consistently demonstrates the ability to induce the production of various chemokines. These signaling molecules are vital for recruiting immune cells to sites of infection.

In the chicken macrophage cell line HD11, full-length CATH-2 dose-dependently induces the transcription of chemokines such as CXCLi2 (the avian equivalent of IL-8), Monocyte Chemoattractant Protein-3 (MCP-3), and CCLi4 (RANTES). plos.orgnih.govplos.orgnih.govresearchgate.net This induction was observed at peptide concentrations as low as 1 μM. plos.org Even N-terminally truncated versions of CATH-2 retain this ability to selectively induce chemokine transcription. plos.orgnih.gov Furthermore, in a primary hepatic cell co-culture of chicken origin, CATH-2 was shown to increase the concentration of the pro-inflammatory chemokine CXCLi2. plos.org This consistent induction of chemokines underscores a key mechanism by which CATH-2 contributes to the targeted recruitment of immune cells to combat infection.

Table 2: Induction of Chemokine Production by this compound

Cell Type Chemokine Observed Effect Reference
Chicken Macrophage Cell Line (HD11) CXCLi2/IL-8 Dose-dependent induction of transcription plos.orgnih.govplos.orgnih.govresearchgate.net
Chicken Macrophage Cell Line (HD11) MCP-3 Dose-dependent induction of transcription plos.orgnih.govplos.orgnih.govresearchgate.net
Chicken Macrophage Cell Line (HD11) CCLi4/RANTES Dose-dependent induction of transcription plos.orgnih.govplos.orgnih.govresearchgate.net
Primary Chicken Hepatic Co-culture CXCLi2 Increased concentration plos.org
Chicken Ileal Explants CXCLi2 Elevated concentration when applied alone researchgate.net

Enhancement of Anti-inflammatory Cytokine Production

Further contributing to its role in balancing the inflammatory response, CATH-2 has been shown to enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). IL-10 is critical for downregulating excessive inflammatory responses and preventing host tissue damage.

Studies have demonstrated that CATH-2 upregulates IL-10 in chicken peripheral blood mononuclear cells (PBMCs). mdpi.com In a primary hepatic cell co-culture from chickens, CATH-2 had an increasing effect on the concentration of IL-10. plos.org Moreover, in chicken ileal explant cultures, CATH-2 not only increased the concentration of IL-10 but also alleviated the decrease in IL-10 levels caused by lipoteichoic acid (LTA), a component of Gram-positive bacteria. researchgate.netnih.gov This ability to boost the production of a key anti-inflammatory cytokine highlights the sophisticated immunomodulatory capacity of CATH-2, enabling it to promote a controlled and ultimately resolving immune response.

Endotoxin (B1171834) Neutralization Capacity

A critical immunomodulatory function of this compound is its ability to directly bind and neutralize endotoxins, most notably lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. asm.org This neutralization is a key mechanism for mitigating the potent pro-inflammatory effects of LPS, which can lead to septic shock if unchecked.

CATH-2 has been shown to directly interact with and bind to LPS. frontiersin.org This binding inhibits the activation of Toll-like receptor 4 (TLR4), the primary receptor for LPS on host immune cells, thereby preventing the downstream signaling cascade that leads to the production of inflammatory cytokines. frontiersin.orgtandfonline.comtandfonline.com This endotoxin-neutralizing activity has been observed across different species and cell types, including human PBMCs, chicken macrophages, and murine macrophages, indicating a species-independent mechanism. mdpi.comresearchgate.net

Research has demonstrated that CATH-2 efficiently inhibits LPS-induced production of nitric oxide and the pro-inflammatory cytokine IL-1β in a chicken macrophage cell line. plos.orgnih.govnih.gov Furthermore, studies have shown that CATH-2 is a more potent suppressor of LPS-induced macrophage activation compared to some other host defense peptides. researchgate.netmdpi.com The binding of CATH-2 to LPS is a two-step process involving strong ionic interactions followed by interactions between hydrophobic regions. frontiersin.org This direct neutralization of a key bacterial virulence factor is a cornerstone of CATH-2's anti-inflammatory and protective effects during bacterial infections.

Influence on Inflammasome Activation Pathways

This compound has a complex and dual role in modulating the activation of the NLRP3 inflammasome, a multiprotein complex crucial for processing and secreting the pro-inflammatory cytokine IL-1β. mdpi.comx-mol.netresearchgate.netnih.govnih.gov The peptide's influence appears to be highly dependent on the cellular context, particularly the sequence of interaction with the host cell relative to a pathogenic stimulus.

On one hand, when used to prime macrophages before infection with avian pathogenic E. coli (APEC), CATH-2 significantly inhibits APEC-induced NLRP3 inflammasome activation. mdpi.comx-mol.net This is evidenced by a reduction in caspase-1 activation and the formation of the ASC (apoptosis-associated speck-like protein containing a CARD) adaptor protein complex, which are key steps in inflammasome assembly. mdpi.comx-mol.net This inhibitory action is part of a broader anti-inflammatory effect that also involves the suppression of NF-κB and MAPK signaling pathways. mdpi.comx-mol.net

Conversely, in macrophages that have already been primed with LPS (the first signal for inflammasome activation), CATH-2 can act as a second signal to promote NLRP3 inflammasome activation. mdpi.comresearchgate.netnih.govnih.gov In this scenario, CATH-2 induces the secretion of mature IL-1β by triggering caspase-1 activation and ASC oligomerization. researchgate.netnih.govnih.gov This activation is mediated by potassium (K+) efflux and is dependent on the kinase NEK7 and the lysosomal protease cathepsin B. researchgate.netnih.govnih.gov CATH-2 has been shown to induce lysosomal leakage, which is a known trigger for NLRP3 activation. mdpi.comresearchgate.netnih.gov Therefore, CATH-2 can either suppress or promote NLRP3 inflammasome activity, demonstrating its capacity to finely tune this critical inflammatory pathway. mdpi.comnih.gov

Modulation of Macrophage Function and Antigen Presentation

This compound significantly influences the function of macrophages, key cells of the innate immune system, particularly by enhancing their capacity for antigen presentation. nih.govnih.govresearchgate.net This modulation suggests a role for CATH-2 in not only orchestrating the immediate innate response but also in shaping the subsequent adaptive immune response.

Studies have shown that CATH-2 and its D-enantiomer, D-CATH-2, increase the expression of markers associated with antigen presentation on the surface of both primary chicken monocytes and a chicken macrophage cell line (HD11). nih.govnih.govresearchgate.net Specifically, CATH-2 upregulates the expression of the Mannose Receptor C-type 1 (MRC1) and Major Histocompatibility Complex class II (MHC-II) molecules. nih.govnih.govresearchgate.net MRC1 is involved in the recognition and phagocytosis of pathogens, while MHC-II molecules are essential for presenting processed antigens to T-helper cells, a critical step in initiating an adaptive immune response.

This effect appears to be somewhat specific, as the human cathelicidin (B612621) LL-37 did not produce the same increase in these markers on chicken monocytes. nih.govnih.govresearchgate.net By affecting the activation state of monocytes and macrophages in this manner, CATH-2 helps to optimize the innate immune response and potentiate a more effective adaptive immune response against pathogens. nih.govnih.gov Additionally, CATH-2 can enhance the DNA-induced activation of chicken macrophages by facilitating the endocytosis of DNA-CATH-2 complexes, leading to increased cytokine expression and nitric oxide production. tandfonline.comtandfonline.comaai.org

Enhancement of DNA-Induced Macrophage Activation via Toll-Like Receptor Pathways (e.g., TLR21)

Chicken cathelicidin-2 (CATH-2) significantly enhances the activation of macrophages induced by bacterial DNA through a mechanism involving Toll-Like Receptor 21 (TLR21), the avian analog of the mammalian TLR9 which recognizes CpG DNA. tandfonline.comaai.org CATH-2 forms complexes with DNA, which leads to a marked increase in the uptake of the DNA by macrophages. tandfonline.comaai.org Studies using the chicken macrophage cell line HD11 have shown that CATH-2, along with other cathelicidins like CATH-1 and CATH-3, can amplify DNA-induced activation, with CATH-2 being the most potent among them. aai.org

Following enhanced endocytosis, the DNA-CATH-2 complexes are trafficked to endosomal compartments. aai.orgfrontiersin.org Crucially, for the activation of TLR21 to occur, the DNA must be released from the complex. This release is facilitated by the proteolytic breakdown of CATH-2 by endosomal proteases. aai.orgnih.gov Once liberated, the DNA is free to bind to and activate TLR21, triggering downstream signaling pathways. tandfonline.comaai.org This activation results in an increased production of inflammatory mediators, including nitric oxide (NO) and cytokines such as Interleukin-1β (IL-1β), IL-6, and IL-10, as well as the chemokine CXCLi2. tandfonline.com This mechanism highlights a sophisticated role for CATH-2, where it not only acts as a delivery vehicle for bacterial DNA into immune cells but its subsequent degradation is a necessary step to permit the sensing of this DNA and initiate an appropriate immune response. aai.orgfrontiersin.org

Table 1: CATH-2 Mediated Enhancement of DNA-Induced Macrophage Activation This table summarizes the key steps and outcomes of CATH-2's interaction with DNA in activating macrophages.

StageMechanismKey Molecules InvolvedOutcomeReferences
Complex Formation CATH-2 electrostatically binds to bacterial DNA.CATH-2, DNAFormation of DNA-CATH-2 complexes. tandfonline.com, aai.org
Cellular Uptake Enhanced endocytosis of the DNA-CATH-2 complexes by macrophages.Macrophages, DNA-CATH-2 complexesIncreased intracellular DNA concentration. tandfonline.com, aai.org
Peptide Degradation Proteolytic breakdown of CATH-2 within the endosome.Endosomal proteases, CATH-2Liberation of DNA from the complex. aai.org, nih.gov
TLR Activation Freed DNA binds to and activates the endosomal receptor TLR21.DNA, TLR21Initiation of downstream signaling. tandfonline.com, aai.org
Immune Response Increased transcription and production of cytokines and nitric oxide.IL-1β, IL-6, IL-10, CXCLi2, NOAmplified macrophage inflammatory response. tandfonline.com

Regulation of Antigen Presentation Markers (e.g., MHCII, CD40, CD86)

This compound plays a role in modulating the antigen presentation machinery of avian immune cells. Research has shown that CATH-2 and its D-amino acid analog, D-CATH-2, can increase the expression of Major Histocompatibility Complex class II (MHC-II) molecules on the surface of primary chicken monocytes and the chicken macrophage cell line HD11. nih.govresearchgate.net The upregulation of MHC-II is a critical step in the activation of adaptive immunity, as it is required for presenting processed antigens to T-helper cells. researchgate.net

In addition to MHC-II, CATH-2 and D-CATH-2 were found to increase the expression of Mannose Receptor C-type 1 (MRC1), another marker involved in antigen presentation, on primary chicken monocytes. nih.govresearchgate.net However, the effect of CATH-2 on other crucial co-stimulatory molecules is less clear-cut. In one in vivo study where D-CATH-2 was administered to chicks, no significant differences were observed in the expression of MHC-II, CD40, or CD86 on certain leukocyte populations or on bone-marrow-derived dendritic cells (DCs) at 7 days post-hatch. uu.nlplos.org This suggests that the modulatory effects of CATH-2 on these markers may be dependent on the specific cell type, the experimental context (in vitro vs. in vivo), and the local inflammatory environment. uu.nlplos.org

Table 2: Effect of this compound on Antigen Presentation Markers This table details the observed effects of CATH-2 on key cell surface markers involved in antigen presentation.

MarkerCell TypeEffect of CATH-2/D-CATH-2Experimental ContextReferences
MHC-II Primary Chicken MonocytesIncreased ExpressionIn vitro nih.gov, researchgate.net
MHC-II HD11 Macrophage Cell LineIncreased ExpressionIn vitro nih.gov, researchgate.net
MHC-II KUL01+ Leukocytes / Dendritic CellsNo Significant DifferenceIn vivo uu.nl, plos.org
CD40 KUL01+ Leukocytes / Dendritic CellsNo Significant DifferenceIn vivo uu.nl, plos.org
CD86 Dendritic CellsNo Significant DifferenceIn vivo plos.org
MRC1 Primary Chicken MonocytesIncreased ExpressionIn vitro nih.gov, researchgate.net

Effects on Endocytic Capacity of Immune Cells

The influence of this compound on the endocytic functions of immune cells appears to be context-dependent. As established, CATH-2 markedly enhances the endocytosis of specific materials, namely DNA, by forming complexes that are more readily taken up by macrophages. tandfonline.comaai.org This targeted enhancement facilitates the delivery of pathogen-associated molecular patterns (PAMPs) to intracellular receptors like TLR21. aai.org Some findings support a broader enhancement of endocytic capacity in chicken mononuclear phagocytes.

However, studies investigating the effect of CATH-2 on general phagocytic activity have yielded different results. When the phagocytosis of inert carboxylate-modified polystyrene latex beads by the HD11 macrophage cell line was measured, CATH-2 and D-CATH-2 had no observable effect on the uptake of these beads. nih.gov This contrasts with the human cathelicidin LL-37, which significantly increased phagocytosis in the same assay. nih.gov These findings suggest that CATH-2 does not act as a general enhancer of phagocytosis but rather specifically facilitates the uptake of certain molecules, like DNA, through complex formation. tandfonline.comnih.gov

Anti-inflammatory Effects in Specific Organ Systems (e.g., Intestinal Wall, Pulmonary Environment)

This compound demonstrates significant anti-inflammatory activities in specific organ systems, notably in the intestine and the lungs.

In the intestinal wall, CATH-2 can modulate the immune response to bacterial components. Using an ex vivo chicken ileal explant culture model, researchers demonstrated that CATH-2 exerts a potent anti-inflammatory effect. researchgate.netnih.gov It successfully alleviated the inflammation induced by lipoteichoic acid (LTA), a component of Gram-positive bacteria, by reducing the elevated concentrations of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-2 (IL-2). researchgate.netnih.gov Furthermore, CATH-2 increased the levels of the anti-inflammatory cytokine IL-10, counteracting the LTA-induced decrease. researchgate.netnih.gov These actions demonstrate its capacity to dampen excessive inflammatory responses within the gut mucosa, which is crucial for maintaining intestinal homeostasis. researchgate.net

In the pulmonary environment, the anti-inflammatory properties of CATH-2 are closely linked to its bactericidal action. In a murine model of lung inflammation, CATH-2-mediated killing of Pseudomonas aeruginosa was shown to significantly inhibit the inflammatory cascade. mdpi.comnih.govnih.govresearchgate.net Compared to bacteria killed by heat or the antibiotic gentamicin, administration of CATH-2-killed P. aeruginosa resulted in reduced recruitment of neutrophils to the lungs and a significant decrease in the production of pro-inflammatory cytokines and chemokines. nih.govnih.govresearchgate.net This effect is attributed to CATH-2's ability to neutralize inflammatory bacterial components like lipopolysaccharide (LPS) after killing the pathogen, thereby preventing the activation of inflammatory signaling pathways. mdpi.comnih.gov

Immunologically Silent Killing of Pathogens and its Implications

A remarkable feature of this compound is its ability to perform "immunologically silent killing" of Gram-negative bacteria. tandfonline.comaai.orgaai.org This process involves a dual function: CATH-2 first effectively kills pathogens like Escherichia coli and Pseudomonas aeruginosa and then sequesters the pro-inflammatory molecules released from the dead bacteria, thereby preventing an excessive and potentially harmful immune response. nih.govaai.org

The mechanism involves two key steps. First, CATH-2 permeabilizes the bacterial inner membrane, leading to rapid cell death. aai.orgaai.org Second, after killing the bacterium, CATH-2 binds to potent PAMPs released from the bacterial outer membrane, specifically lipopolysaccharide (LPS) and lipoproteins. tandfonline.comaai.org By binding to these molecules, CATH-2 prevents them from activating their respective Toll-like receptors, TLR4 and TLR2, on host immune cells like macrophages. nih.govaai.orgnih.gov This neutralization of PAMPs effectively silences the inflammatory signal that would typically follow bacterial death. nih.govaai.org

The implications of this silent killing are significant. In the context of an infection, killing bacteria with conventional antibiotics can lead to a massive release of PAMPs, triggering a surge in inflammation that can cause collateral tissue damage and, in severe cases, sepsis. aai.org By both eliminating the pathogen and neutralizing its inflammatory components, CATH-2 can resolve an infection while simultaneously limiting inflammation. nih.govnih.gov This dual activity makes CATH-2 a promising template for developing novel anti-infective therapies that not only combat bacteria but also control the host's inflammatory response. nih.govaai.org

Gene Expression and Regulation

Tissue-Specific Expression Patterns

The CATH-2 gene is predominantly expressed in immune-related tissues. nih.gov High levels of expression are found in the bone marrow, where many immune cells originate. nih.govresearchgate.net It is also expressed in the gastrointestinal tract, which is a critical site of interaction with potential pathogens. plos.org CATH-2 is primarily produced by heterophils, the avian equivalent of neutrophils. frontiersin.orgnih.gov

Regulation of CATH-2 Gene Expression

The expression of the CATH-2 gene is upregulated in response to microbial components known as pathogen-associated molecular patterns (PAMPs), such as LPS. researchgate.net Inflammatory cytokines, which are signaling molecules of the immune system, can also induce its expression. This inducible nature allows for an increased production of CATH-2 when and where it is most needed to combat infection.

Structure Activity Relationships and Peptide Engineering of Chicken Cath 2 Derived Analogs

Identification of Functional Domains and Core Elements for Biological Activity

Chicken CATH-2 is a 26-amino-acid peptide characterized by two α-helical regions connected by a flexible hinge. nih.govasm.org Research has focused on dissecting the peptide to identify the minimal domains responsible for its antimicrobial and immunomodulatory functions. nih.govnih.gov

The N-terminal region of CATH-2 has been identified as a crucial functional domain. A truncated peptide, CATH-2 (1-15) , which encompasses the first N-terminal α-helix and the hinge region, has been shown to retain potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govbrieflands.com This N-terminal segment is highly cationic and amphipathic, properties that are critical for its antimicrobial action. nih.gov Furthermore, this region is also involved in the neutralization of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.gov

Table 1: Functional Domains of this compound

Domain/Region Amino Acid Sequence (Approximate) Key Residues Primary Biological Activities
N-terminal α-helix Residues 1-7 RFGRFLR Potent antibacterial activity, LPS neutralization
Hinge Region Centered around Pro-14 Proline-14 Critical for bacterial membrane penetration, immunomodulation, structural flexibility
C-terminal α-helix Residues 18-22 ITIQG Contributes to LPS neutralization, immunomodulation

Role of Charge, Hydrophobicity, and Amphiphilicity in Modulating Peptide Activity

The antimicrobial and immunomodulatory activities of CATH-2 and its analogs are intrinsically linked to their physicochemical properties, primarily their net positive charge, hydrophobicity, and amphiphilicity. nih.govfrontiersin.orgresearchgate.net

Charge: CATH-2 is a highly cationic peptide, a feature that facilitates its initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. asm.orgmdpi.com Increasing the net positive charge of peptide analogs can enhance this interaction, often leading to improved antimicrobial activity. mdpi.com However, the relationship is not always linear, and an optimal charge distribution is necessary to balance efficacy and potential cytotoxicity.

Hydrophobicity: This property is crucial for the peptide's ability to insert into and disrupt the lipid bilayer of bacterial membranes. mdpi.com The hydrophobic residues of CATH-2 are arranged on one face of its α-helical structure, allowing for interaction with the non-polar acyl chains of membrane lipids. nih.gov Modifying the hydrophobicity through amino acid substitutions can significantly impact antimicrobial potency. nih.govresearchgate.net However, excessive hydrophobicity can lead to increased toxicity towards host cells, such as hemolysis, due to non-specific interactions with eukaryotic membranes. mdpi.com

Amphiphilicity: This refers to the spatial separation of charged/polar and hydrophobic residues, which allows the peptide to adopt an amphipathic structure, particularly an α-helix, upon interacting with a membrane environment. nih.govmdpi.com This amphipathic nature is fundamental for the peptide's mechanism of action, enabling it to interact with both the aqueous environment and the lipid core of the membrane. Helical wheel projections are often used to visualize this distribution and predict the peptide's membrane-disrupting potential. nih.govresearchgate.net The balance between these properties is delicate and crucial for designing peptides with high antimicrobial selectivity and low host cell toxicity. researchgate.net

Table 2: Physicochemical Properties of CATH-2 (1-15) and Designed Analogs

Peptide Net Charge Hydrophobicity Predicted Secondary Structure Key Feature
CATH-2 (1-15) +8 0.103 α-helical Parent peptide with low hydrophobicity. nih.gov
C2-1 +7 0.284 α-helical Modified charge and hydrophobicity. nih.gov
C2-2 +8 0.231 α-helical Maintained charge with increased hydrophobicity. nih.gov
C2-3 +7 0.284 α-helical Modified charge and hydrophobicity. nih.gov
C2-4 +7 0.231 α-helical Modified charge and hydrophobicity. nih.gov
C2-5 +7 0.355 α-helical Highest hydrophobicity among the analogs. nih.gov

Impact of Amino Acid Substitutions on Antimicrobial and Immunomodulatory Potency

The targeted substitution of specific amino acids in the CATH-2 sequence is a powerful strategy to modulate its biological activities. nih.govplos.orgresearchgate.net A significant focus of this research has been on aromatic amino acid residues and their role in endotoxin (B1171834) neutralization and on modifying the peptide's physicochemical properties to enhance antimicrobial efficacy. plos.orguva.nl

One of the most notable findings is the differential impact of substituting phenylalanine (Phe) residues. Replacing phenylalanine with tryptophan (Trp) has been shown to significantly enhance the lipopolysaccharide (LPS)-neutralizing capacity of CATH-2-derived peptides. plos.orgresearchgate.netnih.gov For example, substituting the phenylalanine residues in a truncated CATH-2 analog with tryptophan introduced endotoxin neutralization capabilities where they were previously lacking. plos.org This enhancement of anti-inflammatory activity by tryptophan substitution appears to be a pivotal finding. plos.orgnih.gov

Beyond aromatic residues, other substitutions are designed to fine-tune the balance of charge and hydrophobicity. nih.govresearchgate.net For instance, in a study designing novel analogs of the N-terminal fragment of CATH-2, substitutions were made to optimize the balance between charge, aliphatic character, amphipathicity, and hydrophobicity. researchgate.net This led to the development of a peptide, DP1 , with improved efficacy and lower toxicity compared to the parent N-terminal peptide. researchgate.net Similarly, a series of analogs named C2-1 to C2-5 were created from CATH-2 (1-15) by substituting amino acids to alter charge and hydrophobicity, resulting in some analogs with enhanced inhibitory effects against multidrug-resistant E. coli. nih.gov

Table 3: Effect of Amino Acid Substitutions on CATH-2 Analog Activity

Peptide Analog Substitution Effect on LPS Neutralization Effect on Antimicrobial Activity Reference
C(7-21) [F to W] Phenylalanine to Tryptophan Introduced strong LPS-neutralizing activity Maintained antibacterial activity plos.orgnih.gov
C(10-21) [F to W] Phenylalanine to Tryptophan Introduced strong LPS-neutralizing activity Maintained antibacterial activity plos.orgnih.gov
CATH-2 analogs [F to Y] Phenylalanine to Tyrosine Abrogated endotoxin neutralization activity Not specified plos.orgnih.gov
DP1 Multiple substitutions in N-15 fragment Not specified More effective than parent peptide researchgate.net
C2-2 Substitutions in CATH-2 (1-15) Not specified Increased inhibitory effect on MDR E. coli nih.gov

Design and Evaluation of Novel CATH-2 Derived Peptides with Optimized Functionality

Building on the foundational knowledge of structure-activity relationships, researchers have actively designed and evaluated novel peptides derived from CATH-2 to optimize specific functions. researchgate.netplos.orgnih.govcaymanchem.com This involves strategies to either bolster antimicrobial effects or to fine-tune the immunomodulatory profile of the peptides.

Strategies for Enhancing Specific Antimicrobial Activities

A primary goal in engineering CATH-2 analogs is to enhance their potency against a broad range of pathogens, including multidrug-resistant strains, while minimizing toxicity to host cells. plos.orgnih.gov Key strategies include:

Truncation to Core Regions: Isolating the most active fragments of the peptide, such as the N-terminal CATH-2 (1-15), can create smaller, yet highly potent, antimicrobial agents. brieflands.comfrontiersin.org This approach also reduces the complexity and cost of synthesis.

Hydrophobicity and Charge Modification: As detailed previously, carefully substituting amino acids to increase hydrophobicity and/or net positive charge is a common and effective strategy. nih.govfrontiersin.org For example, the design of analogs C2-1 through C2-5 based on CATH-2 (1-15) aimed to enhance antimicrobial potency by altering these properties. nih.govnih.gov The analog C2-2 demonstrated superior activity against multidrug-resistant E. coli compared to the parent peptide. nih.govfrontiersin.org

Substitution with Specific Amino Acids: Replacing phenylalanine residues with the more hydrophobic tryptophan has been shown to enhance bactericidal activity. researchgate.net The analog F(2,5,12)W , a variant of C1-15 with three Phe-to-Trp substitutions, exhibited improved antibacterial and LPS-neutralizing activity. nih.gov

Improving Stability: The therapeutic potential of peptides can be limited by their susceptibility to proteolysis. To counter this, strategies such as substituting L-amino acids with their D-amino acid counterparts and head-to-tail cyclization have been employed. These modifications have been shown to enhance stability in serum and resistance to proteases without compromising antimicrobial activity, and in some cases, even lowering cytotoxicity. nih.gov

Approaches for Modulating Immunomodulatory Profiles

Beyond direct pathogen killing, the ability to modulate the host's immune response is a significant advantage of cathelicidins. Peptide engineering aims to harness and refine these immunomodulatory properties. plos.orguva.nl

Selective Amino Acid Substitution: The substitution of aromatic residues is a key strategy for altering immunomodulatory functions. plos.orguva.nl As noted, replacing phenylalanine with tryptophan in truncated CATH-2 analogs can introduce or enhance the capacity to neutralize LPS-induced pro-inflammatory cytokine production. plos.orgresearchgate.netnih.gov Conversely, Phe-to-Tyr substitutions can eliminate this activity. plos.orguva.nl This allows for the design of peptides with tailored anti-inflammatory profiles.

Truncation for Specific Functions: Different regions of CATH-2 are associated with distinct immunomodulatory effects. N-terminally truncated analogs, for instance, retain the ability to selectively induce chemokine transcription, which is important for recruiting immune cells. plos.orgplos.org By selecting specific fragments, it is possible to create peptides that are primarily immunomodulatory rather than directly antimicrobial. nih.gov For example, while the full-length CATH-2 can induce a range of chemokines, the peptide C(1-15) was found not to induce chemokine expression, indicating that the C-terminal portion is more critical for this specific function. uva.nl

Hybrid Peptides: Another innovative approach is the creation of hybrid peptides by combining the active domains of CATH-2 with sequences from other immunomodulatory peptides. For instance, a hybrid peptide combining a 16-amino acid active part of CATH-2 with thymopentin (B1683142) (TP5) was designed to have improved endotoxin binding and anti-inflammatory activity with reduced cytotoxicity. frontiersin.org

Role of Intrinsic Disorder in CATH-2 Functionality

The biological activity of many proteins and peptides is not solely dictated by a fixed, rigid three-dimensional structure. Intrinsic disorder, characterized by a lack of a stable tertiary structure under physiological conditions, can be crucial for function, providing conformational flexibility that facilitates interactions with multiple partners.

This structural plasticity is not a flaw but a functional advantage:

Adaptability: The flexible nature allows CATH-2 to adapt its conformation upon encountering different environments, such as the aqueous milieu of body fluids versus the hydrophobic core of a bacterial membrane. This adaptability is essential for its ability to transition from a soluble state to a membrane-inserted state.

Broad Target Recognition: Intrinsic disorder enables the peptide to bind to a variety of molecular partners, which is consistent with its dual role in directly killing microbes and modulating host immune responses. It can interact with diverse microbial membrane compositions and also with host cell receptors and molecules like LPS.

Mechanism of Action: The flexibility endowed by the hinge region is critically involved in the mechanism of bacterial killing and endotoxin neutralization. usda.gov It likely facilitates the peptide's insertion into and subsequent disruption of the bacterial membrane.

While the term "intrinsic disorder" may not always be explicitly used in the literature concerning CATH-2, the described structural features and their functional implications—particularly the conformational flexibility provided by the hinge region—are hallmarks of intrinsically disordered peptides. mdpi.commdpi.com This inherent structural adaptability is a key factor underpinning the multifaceted biological activities of CATH-2.

Therapeutic and Research Applications of Chicken Cath 2 in Preclinical Models

Assessment of Efficacy in Avian Infection Models

Research in avian models demonstrates that CATH-2 and its analogues can significantly mitigate the severity of bacterial infections and lower pathogen counts in various tissues. A stable D-amino acid analogue, D-CATH-2, when administered to chicken embryos (in ovo), offered partial protection against both systemic Salmonella and respiratory Escherichia coli infections during the first week after hatching. infectionandimmunity.nl This protection manifested as lower mortality rates and substantially reduced morbidity, as determined by lesion scores. infectionandimmunity.nl In chicks infected with E. coli, treatment with D-CATH-2 also resulted in decreased bacterial loads in the airsacs. infectionandimmunity.nl

Derivatives of CATH-2 have also been engineered to enhance antimicrobial potency. One such derivative, C2-2, proved effective against multidrug-resistant (MDR) E. coli in chickens, significantly improving survival rates while reducing the bacterial load in the heart, liver, and spleen. nih.govresearchgate.netnih.gov Another study corroborated the efficacy of in ovo D-CATH-2 treatment against pathogenic E. coli, noting a 30% reduction in mortality and a bacterial load decrease of over 90% in the respiratory system. nih.gov Furthermore, in ovo application of D-CATH-2 was found to cause a significant reduction of Escherichia/Shigella populations in the ileum and cecum of chickens. infectionandimmunity.nl

While full-length analogues and engineered derivatives have shown promise, studies on truncated forms have yielded different results. The truncated peptide CATH-2(1–15) showed potent activity against Gram-negative bacteria in laboratory settings but did not significantly improve survival rates in chicks with an experimental E. coli yolk sac infection when administered in ovo. nih.gov

The protective effects of CATH-2 are not limited to direct antimicrobial action. Following in ovo treatment with D-CATH-2, researchers observed an increase in the number of peripheral blood leukocytes and heterophils, suggesting that the peptide may also protect the host by modulating the immune system. infectionandimmunity.nltandfonline.com

Table 1: Efficacy of CATH-2 and Its Derivatives in Preclinical Infection Models

Compound/DerivativeAnimal ModelPathogenKey Findings
D-CATH-2 ChickenSalmonella spp., E. coliReduced mortality, morbidity, and airsac bacterial load. infectionandimmunity.nl
C2-2 ChickenMultidrug-Resistant E. coliImproved survival rate; reduced bacterial load in heart, liver, and spleen. nih.govresearchgate.netnih.gov
D-CATH-2 ChickenPathogenic E. coli30% reduction in mortality; >90% reduction in respiratory bacterial load. nih.gov
D-CATH-2 ChickenEscherichia/ShigellaSignificant reduction of bacteria in the ileum and cecum. infectionandimmunity.nl
D-C(1-21) (Derivative) MouseStreptococcus suisReduced disease severity and mortality. uu.nl

Beyond reducing pathogen numbers, CATH-2 has been shown to prevent tissue damage associated with infection. In chickens infected with MDR E. coli, the administration of the C2-2 derivative successfully prevented pathological damage to the heart, liver, and intestine. nih.govresearchgate.net Similarly, chicks treated with D-CATH-2 for systemic Salmonella or respiratory E. coli infections displayed significantly lower lesion scores, indicating reduced tissue morbidity. infectionandimmunity.nl

Studies in non-avian models provide further insight into the mechanisms behind this tissue protection. In a mouse model of lung infection, Pseudomonas aeruginosa that were killed by CATH-2 were described as "immunogenically silent." researchgate.net This means they did not provoke the strong inflammatory response and neutrophil recruitment typically seen with infections or with bacteria killed by other means, such as heat or the antibiotic gentamicin. researchgate.netmdpi.com This suggests CATH-2 can prevent the excessive inflammation that often leads to host tissue damage during an infection.

Reduction of Disease Severity and Pathogen Load in Animal Models

Investigation of Synergistic Effects with Other Compounds in Preclinical Models

To enhance efficacy and potentially reduce the required concentrations of therapeutic agents, researchers have explored combining CATH-2 with other compounds. One study investigated the synergistic potential of CATH-2 and other cathelicidins with conventional antibiotics against pathogens like Staphylococcus aureus, Salmonella enteritidis, and E. coli. frontiersin.org While the study included CATH-2 in its screening, it specifically highlighted that other chicken cathelicidins, CATH-1 and CATH-3, demonstrated a synergistic killing effect when combined with erythromycin. frontiersin.org

A more direct synergistic application was found in a study combining CATH-2 with an exogenous pulmonary surfactant, Bovine Lipid Extract Surfactant (BLES), as a potential treatment for infections associated with cystic fibrosis. researchgate.net The BLES+CATH-2 combination showed significant, albeit reduced, antimicrobial activity against antibiotic-resistant clinical isolates of P. aeruginosa and S. aureus compared to CATH-2 alone. researchgate.net Importantly, the combination was also effective at reducing inflammation in a mouse model, indicating a dual benefit of antimicrobial action and immunomodulation. researchgate.net

Table 2: Synergistic Effects of CATH-2 in Preclinical Models

CombinationTarget Pathogen(s)Preclinical ModelObserved Effect
CATH-2 + Bovine Lipid Extract Surfactant (BLES) P. aeruginosa, S. aureus (antibiotic-resistant)In vitro, MouseRetained significant antimicrobial activity and reduced inflammation in vivo. researchgate.net
Chicken Cathelicidins + Erythromycin S. aureus, S. enteritidis, E. coliIn vitroCATH-1 and CATH-3 showed synergistic effects with erythromycin; CATH-2 was tested as part of the panel. frontiersin.org

Development of Biomaterial Coatings for Infection Prevention in Experimental Systems

A novel application of CATH-2 is its incorporation into antibacterial coatings for medical implants to prevent device-related infections. Researchers have successfully developed a coating for titanium surfaces by using a layer-by-layer electrospray assembly of two polymers: poly(D,L-lactide-co-glycolide) (PDLG) and gelatin methacryloyl (GelMA). uu.nlresearchgate.net CATH-2 was loaded between these polymer layers. uu.nl

This CATH-2-loaded coating exhibited strong and sustained antibacterial activity, killing 100% of planktonic S. aureus and E. coli for four days. uu.nl The coating also effectively reduced the number of adherent bacteria on the implant surface. researchgate.net A key advantage of this system is its ability to provide prolonged, localized release of the peptide. uu.nl Furthermore, the coating was found to be biocompatible with human mesenchymal stem cells and macrophage cell lines, indicating it can prevent infection without causing harm to host cells. uu.nlresearchgate.net This technology represents a promising platform for using CATH-2 to prevent implant-associated infections. researchgate.net

Table 3: CATH-2 in Biomaterial Coatings

Coating CompositionSubstrateTarget BacteriaEfficacy and Duration
Poly(D,L-lactide-co-glycolide) (PDLG), CATH-2, Gelatin methacryloyl (GelMA) TitaniumS. aureus, E. coliStrong antibacterial activity against planktonic and adherent bacteria for 4 days. uu.nlresearchgate.net

Future Research Directions and Translational Perspectives

Elucidating Unexplored Immunomodulatory Mechanisms

While significant strides have been made in understanding the immunomodulatory functions of CATH-2, several aspects remain to be explored. CATH-2 is known to modulate the host's immune response through various mechanisms, including the induction of chemokine expression and the inhibition of pro-inflammatory cytokine production. plos.orgsci-hub.box

Recent studies have revealed that CATH-2 can act as a second signal for the activation of the NLRP3 inflammasome in macrophages that have been primed with lipopolysaccharide (LPS). nih.govnih.gov This activation leads to the secretion of interleukin-1β (IL-1β) and IL-1α, but not other cytokines like IL-6, IL-12, and TNF-α. nih.govnih.gov The process involves caspase-1 activation and the oligomerization of the ASC protein, which are critical for NLRP3 inflammasome activation. nih.gov This activation is dependent on K+ efflux and involves the NEK7 protein and cathepsin B. nih.gov Further investigation into the precise molecular interactions and downstream signaling pathways of this activation is warranted.

Moreover, CATH-2 exhibits complex, context-dependent immunomodulatory effects. In ileal explant cultures, CATH-2 demonstrated a potent anti-inflammatory effect by reducing LTA-induced increases in IL-6 and IL-2 and increasing the anti-inflammatory cytokine IL-10. plos.org However, when applied alone, it increased the concentrations of IL-6, CXCLi2, and IL-2, suggesting a direct immune-stimulating capacity. plos.org Similarly, in a primary hepatic cell co-culture model, CATH-2 was found to increase levels of the pro-inflammatory chemokine CXCLi2, supporting its role as an immunomodulator rather than a purely anti-inflammatory agent. wikipedia.org

Future research should aim to dissect these complex and sometimes contradictory immunomodulatory actions. Investigating the role of CATH-2 in different immune cell subsets, its interaction with other pattern recognition receptors, and its influence on the adaptive immune response will provide a more comprehensive understanding of its immunomodulatory capabilities. The species-independent activity of CATH-2, as observed in human, murine, and porcine cells, further underscores the importance of these investigations for broader therapeutic applications. plos.org

Comprehensive Analysis of Regulatory Networks Governing CATH-2 Expression

The expression of CATH-2 is tightly regulated, primarily in heterophilic granulocytes. nih.gov Its biosynthesis is initiated in the early promyelocyte stage in the bone marrow, where the precursor protein is stored in granules. researchgate.net While it is known that CATH-2 expression can be induced by microbial infections and pro-inflammatory stimuli, the specific regulatory networks are not fully understood. researchgate.net

Studies have shown that pro-inflammatory cytokines can modulate the expression of cathelicidins in the oviduct of laying hens, with IL-1β upregulating CATH-2. nih.gov Furthermore, research into the transcriptional regulation of chicken cathelicidin (B612621) genes in bone marrow cells has identified several key transcription factors. The expression of CATH-2 (referred to as CAMP in some studies) was found to be significantly upregulated in bone marrow cells compared to embryonic fibroblasts. plos.org

A number of transcription factors, including CEBPA, EBF1, HES1, MSX1, and ZIC3, were found to be upregulated in bone marrow cells, correlating with the increased expression of cathelicidin genes. plos.org Subsequent experiments involving siRNA-mediated knockdown demonstrated that MSX1 plays a role in the expression of CATH-2. plos.org Mutation of the MSX1-binding sites in the CATH-2 promoter region was also shown to decrease its transcriptional activity, suggesting a direct regulatory role for MSX1. plos.org

Future studies should build upon these findings to create a comprehensive map of the signaling pathways and transcription factors that govern CATH-2 expression. Investigating the influence of different pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) on these regulatory networks will be crucial. Understanding these mechanisms could lead to the development of strategies to endogenously boost CATH-2 production during infections.

Expanding Research on Antiviral Properties

The antiviral potential of chicken cathelicidins, including CATH-2, is a relatively underexplored area of research. plos.org Initial studies have yielded mixed but promising results.

In the context of Infectious Bronchitis Virus (IBV), a coronavirus affecting domestic fowl, CATH-2 has shown potential antiviral activity. frontiersin.org While inactive against the non-virulent IBV-Beaudette strain in cell culture, CATH-2 significantly reduced the viral load of the virulent IBV-M41 strain in both embryonated eggs and tracheal organ cultures. frontiersin.org This suggests that the antiviral effects of CATH-2 may be more pronounced in a more complex, multicellular environment.

Conversely, research on the antiviral activity of chicken cathelicidins against Influenza A Virus (IAV) found that CATH-B1 exhibited the strongest and broadest anti-IAV activity among the four chicken cathelicidins. plos.org In this study, CATH-2 did not show significant antiviral activity against the tested IAV strains. plos.org The mechanism of action for CATH-B1 was found to be direct interaction with and aggregation of viral particles, thereby blocking viral entry. plos.org

These findings highlight the need for further research to delineate the specific antiviral spectrum of CATH-2. Future investigations should explore its efficacy against a wider range of avian and potentially zoonotic viruses. Elucidating the mechanisms behind its observed antiviral activity against IBV and the lack thereof against IAV in certain experimental setups will be critical. This could involve examining its direct effects on different viral structures and its indirect, immunomodulatory contributions to viral clearance.

Advanced Peptide Design and Optimization Methodologies

While the native CATH-2 peptide possesses potent biological activities, its therapeutic use can be limited by factors such as cytotoxicity. researchgate.net This has prompted research into designing and optimizing CATH-2-derived peptides to enhance their therapeutic index.

One approach has been the use of truncated versions of CATH-2. The N-terminal α-helical segment of CATH-2 has been a focus for designing analogs. wikipedia.org For instance, CATH-2(1-15), a 15-amino-acid N-terminal truncated peptide, has been used as a template for further optimization. researchgate.net

Amino acid substitution is another key strategy. Researchers have modified the charge and hydrophobicity of CATH-2 analogs to improve their antimicrobial properties. wikipedia.orgresearchgate.net For example, substituting phenylalanine residues with tryptophan was found to introduce endotoxin-neutralizing capabilities in otherwise inactive truncated CATH-2 peptides. sci-hub.box

A recent study designed five new peptides (C2-1 to C2-5) based on the CATH-2(1-15) sequence by altering their amino acid composition to modify charge and hydrophobicity. researchgate.netnih.gov Among these, the C2-2 peptide, which has a net charge of +8, demonstrated superior antibacterial activity against multidrug-resistant E. coli compared to the parent CATH-2(1-15) peptide and the other analogs. nih.gov C2-2 also showed excellent stability at high temperatures and in saline solutions, with high safety profiles. nih.gov

Future research should continue to explore advanced peptide design methodologies. This includes computational modeling to predict the structure-activity relationships of novel CATH-2 analogs. The creation of peptides that uncouple the desirable antimicrobial and immunomodulatory functions from cytotoxicity is a key goal. Such optimized peptides could serve as powerful new agents against infectious diseases.

Comparative Functional Genomics of Avian Cathelicidins

Chickens possess four distinct cathelicidin genes (CATHL1, CATHL2, CATHL3, and CATHB1), which are clustered on chromosome 2. researchgate.net Phylogenetic analysis suggests that these genes arose from a common ancestor, with CATH-1 and CATH-3 being the result of a more recent gene duplication. frontiersin.orgresearchgate.net Despite their shared ancestry, the four chicken cathelicidins exhibit differences in structure, tissue expression, and function.

Structurally, CATH-1 and CATH-3 are similar, with a linear alpha-helical shape. frontiersin.org In contrast, CATH-2 contains a proline-induced kink in its structure, which is important for its biological activities. frontiersin.org Functionally, CATH-1, -2, and -3 have all been shown to have broad antimicrobial activity against a range of bacteria. frontiersin.org However, CATH-B1 has demonstrated superior antiviral activity against Influenza A Virus compared to the other three.

In terms of expression, CATH-1, -2, and -3 are predominantly expressed in the bone marrow and are found in heterophils. frontiersin.org CATH-B1, however, is mainly produced in the epithelial cells of the bursa of Fabricius. frontiersin.org This differential localization suggests distinct roles in the chicken's immune defense. While APEC infection was shown to induce CATH-B1 gene expression in macrophages, the expression of the other three cathelicidins was largely unaffected. researchgate.net

Future research in comparative functional genomics should aim to further delineate the unique and overlapping roles of the four chicken cathelicidins. This could involve head-to-head comparisons of their immunomodulatory profiles, their antimicrobial spectra against a wider array of pathogens, and their synergistic or antagonistic interactions. Understanding the evolutionary pressures that have led to the diversification of these peptides will provide valuable insights into the avian immune system and may inform the design of broad-spectrum or targeted anti-infectives.

Q & A

Q. Q1. What structural features of Chicken CATH-2 contribute to its antimicrobial activity?

this compound is a 26-amino acid cationic peptide rich in arginine and lysine, forming two α-helical regions with a proline-induced hinge . Its amphipathic structure enables membrane interaction, with the C-terminal region crucial for binding to bacterial membranes and lipid A of LPS . Methodologically, structural predictions using tools like I-TASSER and TEM imaging of peptide-bacteria interactions are key for elucidating these features .

Q. Q2. How is the minimum bactericidal concentration (MBC) of CATH-2 determined experimentally?

MBC is typically assessed via colony count assays. For E. coli O78, CATH-2 shows an MBC of 10–40 μM, with sub-MBC concentrations (e.g., 10 μM) inducing membrane wrinkling and partial rupture, as visualized by transmission electron microscopy (TEM) . Dose-response curves and statistical analysis (e.g., two-way ANOVA with Bonferroni correction) are critical for validating these results .

Q. Q3. What in vitro models are used to study CATH-2’s immunomodulatory effects?

Primary chicken peripheral blood mononuclear cells (PBMCs) and macrophage-like cell lines (e.g., HD11) are common models. Flow cytometry is employed to quantify antigen presentation markers (MHCII, CD40, CD86) and mannose receptor (MRC1) expression, while ELISA measures cytokine production (e.g., CCL2, TNF-α) .

Advanced Research Questions

Q. Q4. How do the LPS-binding mechanisms of CATH-2 differ from human LL-37 and porcine PMAP-36?

CATH-2 binds LPS in a biphasic, enthalpy- and entropy-driven manner with a 1:1 stoichiometry, while LL-37 binds monophasically with weak affinity (high Kd) . This is validated via isothermal titration calorimetry (ITC) and competition assays (e.g., dansyl-polymyxin displacement) . Such differences explain CATH-2’s superior efficacy against Gram-negative bacteria compared to LL-37 .

Q. Q5. What methodologies resolve contradictions in CATH-2’s pro- and anti-inflammatory roles?

CATH-2 enhances LPS-primed IL-1β secretion via NLRP3 inflammasome activation in neutrophils but suppresses LPS-induced TNF-α and IL-6 in PBMCs . Discrepancies are addressed using cell-specific models (e.g., neutrophils vs. macrophages) and pathway inhibitors (e.g., caspase-1 blockers for NLRP3) . Transcriptomic analysis (RNA-seq) further identifies CXCL12 and MCP-3 as selectively induced chemokines .

Q. Q6. How can researchers optimize CATH-2 delivery for implant-associated infection prevention?

Electrosprayed polycaprolactone (PCL) coatings on titanium implants, combined with NaOH treatment or ethanol-water solvent systems, enhance CATH-2 absorption . In vitro biofilm assays (e.g., S. aureus ATCC 29213) and hemolysis tests (e.g., ≤10% lysis at 40 μM) validate biocompatibility .

Methodological Guidance

Q. Q7. What experimental designs mitigate cytotoxicity concerns in CATH-2 studies?

Use hemolysis assays (e.g., chicken erythrocytes) and PBMC viability tests (MTT assays) to establish non-toxic concentrations . For in vivo models, intraperitoneal or in ovo administration in chickens allows dose optimization while monitoring immune cell subsets via flow cytometry .

Q. Q8. How are CATH-2’s interactions with bacterial membranes characterized at sub-MBC levels?

TEM and fluorescence microscopy with membrane dyes (e.g., propidium iodide) reveal sub-MBC effects, such as vesicle release in E. coli and DNA/ribosome clustering . Molecular dynamics simulations further model peptide-lipid interactions, highlighting the role of cationic residues in membrane destabilization .

Q. Q9. What strategies validate CATH-2’s role in adaptive immune activation?

Co-culture assays with antigen-presenting cells (APCs) and T cells, combined with MHCII blockade, confirm CATH-2’s enhancement of antigen presentation . In vivo protection studies (e.g., E. coli respiratory infection models) correlate APC activation with reduced bacterial load .

Data Interpretation and Gaps

Q. Q10. Why do some studies report CATH-2’s weak activity against rough LPS strains?

CATH-2 requires O-antigen for initial LPS binding; rough LPS (lacking O-antigen) prevents micelle disruption and lipid A interaction . This is tested via LPS smooth/rough variant comparison in radial diffusion assays .

Q. Q11. What limitations exist in current in vivo studies of CATH-2?

Most in vivo data derive from avian models (e.g., broiler chickens), limiting extrapolation to mammals . Future work should use transgenic murine models expressing avian immune receptors to bridge this gap .

Synthesis and Reproducibility

Q. Q12. How can peptide synthesis protocols ensure consistent CATH-2 activity?

Use Fmoc-chemistry with >95% purity (HPLC) and mass spectrometry validation . Bioactivity must be confirmed via radial diffusion assays against reference strains (e.g., E. coli ATCC 25922) and compared to known standards (e.g., MIC = 8–16 μg/mL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.